[4-(3-phenylpropyl)-1-(3-pyridinylmethyl)-4-piperidinyl]methanol
Overview
Description
[4-(3-phenylpropyl)-1-(3-pyridinylmethyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C21H28N2O and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.220163521 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science
One notable application in materials science involves poly-N-isopropyl acrylamide (PNIPAM), which exhibits unique swelling and collapsing behaviors in water/methanol mixtures due to cononsolvency effects. Experimental and theoretical studies have compared the behaviors of linear PNIPAM chains, macrogels, and microgels in such mixtures, with findings indicating that all PNIPAM species exhibit similar responses to methanol content. This research has implications for developing multi-sensitive materials capable of responding to different stimuli (Scherzinger et al., 2014).
Analytical Chemistry
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence, detected via gas chromatography, correlates with the degradation of insulating paper, providing a non-invasive means to monitor transformer health and predict maintenance needs (Jalbert et al., 2019).
Fuel Technology
Research into methanol as a fuel source for internal combustion engines and its role in fuel cells highlights its potential as a clean-burning, high-energy-density alternative to traditional fuels. Studies cover the production of hydrogen from methanol for fuel cells, demonstrating methanol's versatility as a fuel source and its contribution to the development of sustainable energy technologies (García et al., 2021). Another area of focus is the use of methanol in direct methanol fuel cells (DMFCs), where the challenge of methanol crossover is critical to enhancing the efficiency and performance of these cells (Heinzel & Barragán, 1999).
Properties
IUPAC Name |
[4-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-18-21(10-4-8-19-6-2-1-3-7-19)11-14-23(15-12-21)17-20-9-5-13-22-16-20/h1-3,5-7,9,13,16,24H,4,8,10-12,14-15,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMQOPJAKUAIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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